2-(3-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3N4O2/c1-14-5-4-6-17(13-14)31-23(32)19-8-3-2-7-18(19)20(29-31)22-28-21(30-33-22)15-9-11-16(12-10-15)24(25,26)27/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJRBQZHBBYSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the dihydrophthalazinone core through a condensation reaction .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield a corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to oxadiazoles and phthalazines. For example:
- A derivative of oxadiazole was shown to exhibit significant growth inhibition against several cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions reaching up to 86.61% .
- The incorporation of trifluoromethyl groups has been noted to enhance biological activity due to increased lipophilicity and metabolic stability .
Antidiabetic Properties
Research indicates that similar compounds have been evaluated for their antidiabetic effects. In silico studies have suggested that these compounds can interact favorably with specific protein targets involved in glucose metabolism .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key methods include:
- Formation of Oxadiazole Rings : Utilizing hydrazine derivatives and carboxylic acids.
- Phthalazine Synthesis : Achieved through cyclization reactions involving phenolic compounds.
- Characterization Techniques : The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds:
Potential Mechanisms of Action
The mechanisms by which these compounds exert their biological effects may include:
- Inhibition of Cell Proliferation : Through interference with DNA synthesis or repair mechanisms.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Modulation of Metabolic Pathways : Affecting insulin sensitivity or glucose uptake in diabetic models.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The dihydrophthalazinone core can form hydrogen bonds with biological molecules, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Activity and Properties
Electronic and Steric Modifications
- Trifluoromethyl (Target Compound) : The -CF₃ group enhances metabolic stability and membrane permeability due to its strong electron-withdrawing nature. This substitution is advantageous in drug design for targets requiring prolonged exposure .
- Bromo (Compound in ) : Bromine’s polarizability facilitates halogen bonding with biomolecular targets, which may enhance binding affinity but could also increase molecular weight and toxicity risks.
Pharmacokinetic Implications
- Lipophilicity : The target compound’s trifluoromethyl group likely results in a higher logP value than the trimethoxy analogue, favoring passive diffusion across cellular membranes .
- Metabolic Stability : Oxadiazole rings are generally resistant to oxidative degradation, but the electron-deficient trifluoromethyl group may further reduce susceptibility to cytochrome P450 enzymes .
Biological Activity
The compound 2-(3-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be characterized as follows:
- Molecular Formula : C19H16F3N3O2
- Molecular Weight : 373.35 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole, including the compound , exhibit significant anticancer properties. For example, research has shown that compounds with similar structural motifs can inhibit the growth of various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole Derivative A | MCF-7 (Breast Cancer) | 0.12 - 2.78 |
| Oxadiazole Derivative B | A549 (Lung Cancer) | 0.65 |
| Oxadiazole Derivative C | HeLa (Cervical Cancer) | 2.41 |
The compound's mechanism appears to involve the activation of apoptotic pathways through upregulation of p53 and caspase-3 cleavage in MCF-7 cells, similar to the action of Tamoxifen .
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this oxadiazole derivative have been evaluated for their antimicrobial activities. Studies have demonstrated notable efficacy against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound may possess potential as an antimicrobial agent .
Anti-inflammatory Properties
The compound has also been investigated for anti-inflammatory effects. In vitro assays revealed that it could significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases .
Case Studies
- Case Study on Anticancer Activity : A study involving a series of oxadiazole derivatives demonstrated that structural modifications significantly influenced their cytotoxicity against cancer cell lines. The specific substitution patterns on the phenyl rings affected both potency and selectivity against various cancer types .
- Case Study on Antimicrobial Efficacy : In a comparative study of several oxadiazole derivatives, this compound was found to outperform others in inhibiting the growth of resistant strains of bacteria and fungi, highlighting its potential as a lead compound for further development in antimicrobial therapy .
Q & A
Q. What are common synthetic routes for constructing the 1,2,4-oxadiazole and phthalazinone moieties in this compound?
- Methodological Answer: The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or nitriles under acidic or thermal conditions . The phthalazinone core can be prepared by cyclocondensation of hydrazine derivatives with substituted phthalic anhydrides. For example, single-crystal X-ray diffraction (as in ) is critical for confirming regioselectivity and structural integrity during synthesis . Optimize reaction conditions (e.g., solvent, catalyst) to minimize byproducts like triazepinones or phosphanylidene derivatives, which are common in heterocyclic syntheses .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to verify substituent positions and purity. For trifluoromethyl groups, F NMR is essential .
- X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding) to validate stereochemistry .
- HPLC-MS: Employ reverse-phase HPLC coupled with mass spectrometry to assess purity and detect trace impurities, referencing standards from pharmaceutical guidelines (e.g., ) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and binding affinity?
- Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or receptors). The trifluoromethyl group’s electronegativity and lipophilicity enhance binding to hydrophobic pockets .
- DFT Calculations: Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity. The oxadiazole ring’s electron-deficient nature may influence charge transfer in biological systems .
- MD Simulations: Assess stability of ligand-protein complexes over time (≥100 ns trajectories) to validate docking results .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer:
- Comparative Assays: Replicate studies using standardized protocols (e.g., ’s reference standards) to control variables like solvent effects or enzyme sources .
- Meta-Analysis: Aggregate data from multiple sources and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors. For example, discrepancies in IC values may arise from differences in cell lines or assay conditions .
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing trifluoromethyl with methyl) to isolate pharmacophoric groups responsible for activity .
Q. How can synthetic yields be optimized for large-scale preparation?
- Methodological Answer:
- Catalyst Screening: Test palladium or copper catalysts for coupling reactions involving the 3-methylphenyl group. highlights improved yields using Cu(I)-mediated Ullmann couplings .
- Microwave-Assisted Synthesis: Reduce reaction times for cyclization steps (e.g., oxadiazole formation) while maintaining >90% purity .
- Byproduct Mitigation: Use scavenger resins or column chromatography to remove unreacted hydrazine derivatives, which are common in phthalazinone syntheses .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer:
- PPE Requirements: Use nitrile gloves, goggles, and fume hoods due to potential toxicity of trifluoromethyl and oxadiazole groups .
- Storage Conditions: Store at –20°C under inert gas (argon) to prevent hydrolysis of the oxadiazole ring .
- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal, adhering to guidelines in safety data sheets (e.g., ) .
Q. How can pharmacokinetic properties (ADME) be evaluated preclinically?
- Methodological Answer:
- In Vitro Assays: Use Caco-2 cell monolayers to assess intestinal permeability. The logP value (estimated via HPLC) indicates moderate lipophilicity, suggesting oral bioavailability .
- Microsomal Stability: Incubate with liver microsomes to measure metabolic half-life. CYP450 isoforms (e.g., CYP3A4) may degrade the phthalazinone moiety .
- Plasma Protein Binding: Employ equilibrium dialysis to quantify unbound fraction, which correlates with therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
